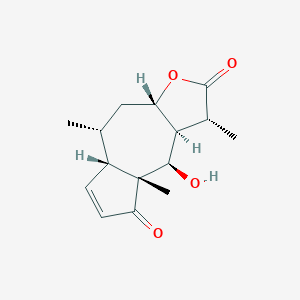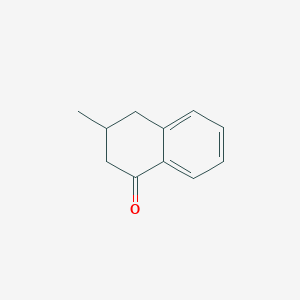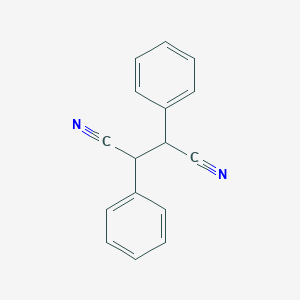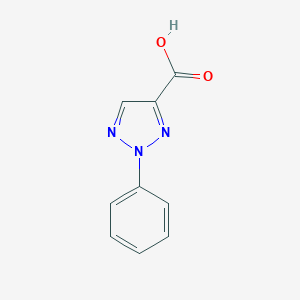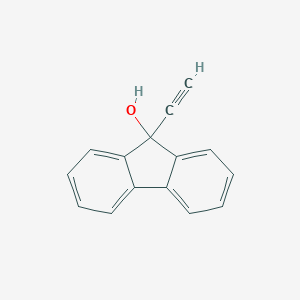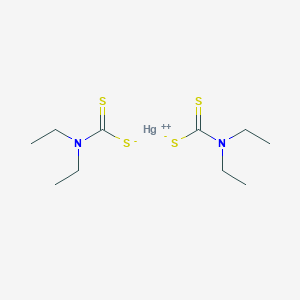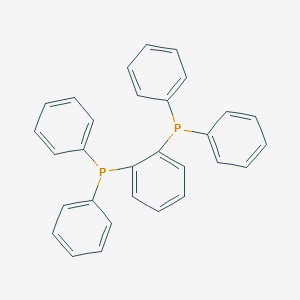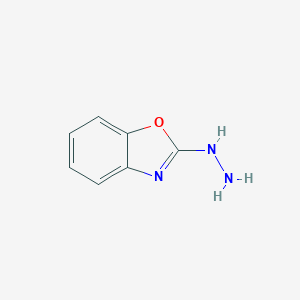
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid (HPNS) is a chemical compound that has been widely used in scientific research. It is a water-soluble, yellow-orange dye that has a high affinity for metal ions such as zinc, copper, and nickel. HPNS has been used as a chelating agent to isolate and study metalloproteins, as well as a fluorescent probe to detect metal ions in biological samples.
作用机制
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid binds to metal ions through its pyridylazo moiety, forming stable complexes. The resulting complexes can be studied using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used in electrochemical studies of metal ions.
Biochemical and Physiological Effects:
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been used in various in vitro and in vivo studies without adverse effects.
实验室实验的优点和局限性
One of the major advantages of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in lab experiments is its high affinity for metal ions, which allows for the isolation and study of metalloproteins. Its fluorescent properties also make it a useful tool for detecting metal ions in biological samples. However, one limitation of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid is its sensitivity to pH and temperature, which can affect its ability to bind to metal ions.
未来方向
There are several future directions for the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in scientific research. One area of interest is the development of new fluorescent probes based on 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid for the detection of metal ions in biological samples. Another area of research is the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in electrochemical studies of metal ions. Additionally, 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid could be used in the development of new metal-based drugs for the treatment of various diseases.
科学研究应用
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been widely used in scientific research due to its ability to chelate metal ions and its fluorescent properties. It has been used to study the structure and function of metalloproteins, as well as the role of metal ions in biological systems. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used as a fluorescent probe to detect metal ions in biological samples, such as blood and urine.
属性
CAS 编号 |
10558-11-9 |
|---|---|
产品名称 |
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid |
分子式 |
C15H11N3O4S |
分子量 |
329.3 g/mol |
IUPAC 名称 |
4-hydroxy-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-11-6-2-1-5-10(11)13(23(20,21)22)9-12(15)17-18-14-7-3-4-8-16-14/h1-9,19H,(H,20,21,22) |
InChI 键 |
QGTXAFOWWUMYSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
其他 CAS 编号 |
10558-11-9 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
